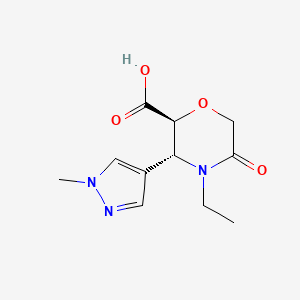

(2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H15N3O4 and its molecular weight is 253.258. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid, also known by its CAS number 2059908-65-3, is a morpholine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, molecular docking studies, and relevant case studies highlighting its pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C11H20N4O3 with a molecular weight of 224.3 g/mol. The compound features a morpholine ring, which is significant in various bioactive molecules due to its ability to interact with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the formation of the morpholine ring followed by the introduction of the ethyl and pyrazole substituents through nucleophilic substitutions and cyclization reactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of morpholine compounds exhibit anticancer properties. For instance, compounds similar to (2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine have been tested against various cancer cell lines. In vitro assays showed significant inhibition of cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB 231, suggesting potential as anticancer agents .

Anti-inflammatory Effects

Molecular docking studies indicate that this compound may interact effectively with cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in mediating inflammation. Preliminary in vivo studies have shown that similar compounds exhibit anti-inflammatory activity by inhibiting the production of prostaglandins, thereby reducing inflammation in animal models .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of (2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine to various biological targets. The results suggest that this compound has a favorable binding profile with COX enzymes, indicating potential therapeutic applications in pain management and inflammation control .

Case Studies

- Anticancer Efficacy : A study evaluated the efficacy of morpholine derivatives on cancer cell lines. Results indicated that certain derivatives showed IC50 values lower than standard chemotherapeutic agents, highlighting their potential as effective anticancer drugs .

- Inflammation Model : In another study focusing on anti-inflammatory activity, compounds derived from morpholine structures were tested for their ability to reduce edema in rat models. The results revealed a statistically significant reduction in swelling compared to control groups .

Wissenschaftliche Forschungsanwendungen

Research indicates that (2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid exhibits various biological activities:

1. Anticancer Properties

Preliminary studies suggest that this compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have demonstrated its efficacy against certain cancer types, highlighting its potential as a chemotherapeutic agent.

2. Anti-inflammatory Effects

The compound may modulate inflammatory pathways, making it a candidate for treating chronic inflammatory diseases. Its ability to influence cytokine production and immune response is under investigation, providing insights into its therapeutic potential in conditions like rheumatoid arthritis.

3. Enzyme Inhibition

Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, which could lead to applications in drug design for metabolic disorders. Understanding its mechanism of action at the enzymatic level is crucial for developing targeted therapies .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions that require precise control of reaction conditions to achieve high yield and purity. Various synthetic routes have been explored, often incorporating key intermediates that contribute to its biological activity .

Interaction Studies

To evaluate how this compound interacts with biological macromolecules, techniques such as surface plasmon resonance and isothermal titration calorimetry are employed. These studies assess binding affinities and kinetics, which are essential for predicting pharmacological profiles and optimizing therapeutic effects .

Analyse Chemischer Reaktionen

Carboxylic Acid Reactivity

The carboxylic acid group (-COOH) undergoes typical acid-base and nucleophilic acyl substitution reactions:

Morpholine Ring Reactivity

The morpholine ring (a six-membered oxygen- and nitrogen-containing heterocycle) participates in:

Pyrazole Substituent Reactivity

The 1-methylpyrazol-4-yl group exhibits aromatic and nitrogen-centered reactivity:

| Reaction Type | Conditions | Product | Notes |

|---|---|---|---|

| Electrophilic Substitution | Nitration, halogenation | Halogenated or nitro-pyrazole derivatives | Limited by steric hindrance from the methyl group. |

| Coordination Chemistry | Metal ions (e.g., Zn²⁺, Cu²⁺) | Metal-ligand complexes | Potential for catalytic or metallodrug applications. |

Ethyl Group Reactivity

The ethyl chain at position 4 of the morpholine ring may undergo:

Stereochemical Influences

The (2S,3R) configuration impacts reaction outcomes:

-

Hydrogenation : Selective reduction of the keto group (position 5) may yield diastereomers depending on catalyst choice.

-

Enzymatic Reactions : Stereospecific interactions with enzymes could lead to chiral recognition in biological systems .

Gaps in Published Data

No peer-reviewed kinetic or mechanistic studies specific to this compound are available. Further research should prioritize:

-

Catalytic asymmetric reactions leveraging the chiral centers.

-

Stability studies under physiological conditions (pH, temperature).

-

Computational modeling to predict reaction pathways.

Eigenschaften

IUPAC Name |

(2S,3R)-4-ethyl-3-(1-methylpyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-3-14-8(15)6-18-10(11(16)17)9(14)7-4-12-13(2)5-7/h4-5,9-10H,3,6H2,1-2H3,(H,16,17)/t9-,10+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAWNIJSBXAFAR-ZJUUUORDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(OCC1=O)C(=O)O)C2=CN(N=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@@H]([C@H](OCC1=O)C(=O)O)C2=CN(N=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.